2,3,4,9-Tetrahydro-1H-carbazol-7-ol

Description

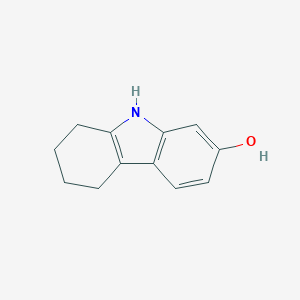

Structure

3D Structure

Propriétés

IUPAC Name |

6,7,8,9-tetrahydro-5H-carbazol-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO/c14-8-5-6-10-9-3-1-2-4-11(9)13-12(10)7-8/h5-7,13-14H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRCBLNWXGZIKND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C3=C(N2)C=C(C=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60432808 | |

| Record name | 2-HYDROXY-5,6,7,8-TETRAHYDROCARBAZOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60432808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13314-79-9 | |

| Record name | 2-HYDROXY-5,6,7,8-TETRAHYDROCARBAZOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60432808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

A Guide to the Spectroscopic Characterization of 2,3,4,9-Tetrahydro-1H-carbazol-7-ol

This technical guide provides a comprehensive overview of the analytical methodologies required for the structural elucidation and confirmation of 2,3,4,9-Tetrahydro-1H-carbazol-7-ol. Designed for researchers and professionals in drug development and chemical synthesis, this document moves beyond mere data reporting. It delves into the causal reasoning behind spectroscopic outcomes and establishes a framework for predictive analysis, a critical skill when dealing with novel or sparsely documented compounds.

The tetrahydrocarbazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and biologically active molecules.[1] The specific introduction of a hydroxyl group at the 7-position significantly alters its electronic properties and potential for hydrogen bonding, making precise structural verification paramount. This guide will detail the expected outcomes from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), using data from closely related analogs to build a robust, predictive dataset for the title compound.

Molecular Structure and Spectroscopic Assignment

A foundational step in any spectroscopic analysis is to establish a clear and unambiguous numbering system for the molecule. This ensures that all data points can be precisely correlated to the structure.

Caption: IUPAC numbering scheme for 2,3,4,9-Tetrahydro-1H-carbazol-7-ol.

The Analytical Workflow: A Synergistic Approach

Caption: Workflow for the spectroscopic confirmation of the target compound.

Mass Spectrometry (MS)

Expertise & Causality: Mass spectrometry provides the most direct evidence of a molecule's elemental composition through the determination of its molecular weight. For our target compound, we anticipate a molecular ion corresponding to the formula C₁₂H₁₃NO. The choice of ionization technique is critical; Electron Ionization (EI) is valuable for generating reproducible fragmentation patterns for library matching, while softer techniques like Electrospray Ionization (ESI) are excellent for preserving the molecular ion, especially in high-resolution mass spectrometry (HRMS) for exact mass determination.

Experimental Protocol (ESI-MS):

-

Sample Preparation: Prepare a stock solution of the analyte at 1 mg/mL in methanol or acetonitrile. Dilute this solution to approximately 10 µg/mL using a 50:50 mixture of solvent (methanol or acetonitrile) and deionized water, containing 0.1% formic acid to promote protonation.

-

Instrument Setup: Calibrate the mass spectrometer using a standard calibration solution. Set the instrument to positive ion detection mode.

-

Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.

-

Data Acquisition: Acquire the mass spectrum over a range of m/z 50-500. Optimize source parameters (e.g., capillary voltage, cone voltage, source temperature) to maximize the signal of the protonated molecular ion [M+H]⁺.

Data Analysis: The molecular formula C₁₂H₁₃NO gives a monoisotopic mass of 187.0997 g/mol .

| Technique | Parent Compound (C₁₂H₁₃N) | Predicted for Target (C₁₂H₁₃NO) | Rationale |

| ESI-MS ([M+H]⁺) | m/z 172.11 | m/z 188.11 | Addition of an oxygen atom (+16 Da) to the parent structure. The protonated species is observed. |

| HRMS ([M+H]⁺) | m/z 172.1121 | m/z 188.1070 | Calculated exact mass for [C₁₂H₁₄NO]⁺. |

| Key Fragments (EI) | m/z 143, 171 (M⁺)[2][3] | m/z 187 (M⁺), 170, 158 | The molecular ion (M⁺) will be prominent. Loss of OH radical (17 Da) or CO (28 Da) after rearrangement are plausible fragmentation pathways characteristic of phenols. |

Infrared (IR) Spectroscopy

Expertise & Causality: IR spectroscopy is a rapid and non-destructive technique used to identify the presence of specific functional groups. The diagnostic power of IR lies in the fact that molecular vibrations (stretches, bends) absorb IR radiation at characteristic frequencies. For our target molecule, the key signatures will be the O-H and N-H stretching vibrations, which are easily distinguishable from the parent compound.

Experimental Protocol (Attenuated Total Reflectance - ATR):

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol and acquiring a background spectrum.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

-

Pressure Application: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

-

Data Acquisition: Collect the spectrum, typically by co-adding 16 or 32 scans over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Data Analysis: The presence of the C7-hydroxyl group introduces distinct absorption bands not present in the parent tetrahydrocarbazole.

| Vibrational Mode | Parent Compound (cm⁻¹) | Predicted for Target (cm⁻¹) | Rationale |

| O-H Stretch (Phenolic) | N/A | ~3300-3400 (Broad) | The broadness is due to intermolecular hydrogen bonding. This is a key diagnostic peak. |

| N-H Stretch (Indole) | ~3401[4] | ~3400 (Sharp) | A sharp peak characteristic of a secondary amine/indole N-H. May overlap with the broad O-H band. |

| C-H Stretch (Aromatic) | ~3049 | ~3050 | Characteristic of sp² C-H bonds on the benzene ring. |

| C-H Stretch (Aliphatic) | ~2927, 2848[4] | ~2930, 2850 | Asymmetric and symmetric stretching of the CH₂ groups in the cyclohexene ring. |

| C=C Stretch (Aromatic) | ~1619, 1470[4] | ~1620, 1500, 1470 | Aromatic ring skeletal vibrations. The pattern may be slightly altered by the -OH substituent. |

| C-O Stretch (Phenolic) | N/A | ~1230-1260 | A strong band confirming the presence of the phenol functional group. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Causality: NMR is the most powerful tool for elucidating the precise connectivity of a molecule. ¹H NMR reveals the chemical environment and neighboring relationships of protons, while ¹³C NMR provides a map of the carbon skeleton. The introduction of the electron-donating hydroxyl group at C7 will cause predictable upfield shifts (to lower ppm) for the ortho (C6, C8) and para (C4b) positions in the ¹³C spectrum and the corresponding protons in the ¹H spectrum, due to increased electron density via resonance.

Experimental Protocol (¹H and ¹³C NMR):

-

Sample Preparation: Accurately weigh ~5-10 mg of the sample for ¹H NMR (or ~20-30 mg for ¹³C NMR) and dissolve it in ~0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for compounds with exchangeable protons (OH, NH) as it allows for their observation. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrument Setup: Place the NMR tube in the spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve high homogeneity.

-

¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. A typical experiment involves a 30-45 degree pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans is required.

Predicted ¹H NMR Data (400 MHz, DMSO-d₆):

| Proton(s) | Parent Cpd. (δ, ppm) | 7-Methoxy Analog (δ, ppm) | Predicted Target (δ, ppm) | Multiplicity | Rationale for Prediction |

| NH-9 | ~8.14 (in DMSO) | ~10.5 (N-amide) | ~10.5-10.8 | Broad Singlet | Exchangeable proton, typical for indole N-H in DMSO. |

| OH-7 | N/A | N/A | ~9.0-9.5 | Broad Singlet | Exchangeable phenolic proton, deshielded by the aromatic ring. |

| H-5 | ~7.42 (d) | ~7.1 (d) | ~7.0-7.1 | Doublet | Ortho to N-H, shielded by the electron-donating OH group at the para position. |

| H-6 | ~7.05 (d) | ~6.6 (dd) | ~6.5-6.6 | Doublet of Doublets | Ortho to the strongly electron-donating OH group, resulting in a significant upfield shift. |

| H-8 | ~7.32 (dd) | ~6.7 (d) | ~6.8-6.9 | Doublet | Para to the N-H and ortho to the OH group, experiencing moderate shielding. |

| H-1, H-4 | ~2.6-2.7 (t) | ~2.6-2.7 (m) | ~2.6-2.7 | Multiplet/Triplet | Allylic protons, largely unaffected by substitution on the distant aromatic ring. |

| H-2, H-3 | ~1.8-1.9 (m) | ~1.8-1.9 (m) | ~1.8-1.9 | Multiplet | Aliphatic protons, largely unaffected by aromatic substitution. |

Predicted ¹³C NMR Data (100 MHz, DMSO-d₆):

| Carbon(s) | Parent Cpd. (δ, ppm) | 7-Methoxy Analog (δ, ppm) | Predicted Target (δ, ppm) | Rationale for Prediction |

| C-7 | ~118.1 | ~156.7[5] | ~154-156 | The C-OH carbon is significantly deshielded. Similar to the C-OMe carbon. |

| C-4b | ~126.8 | ~123.0[5] | ~124-125 | Upfield shift due to para-directing electron donation from the OH group. |

| C-8a | ~134.7 | ~136.0[5] | ~135-136 | Carbon at the ring junction, relatively unaffected. |

| C-9a | ~133.3 | ~133.9[5] | ~131-133 | Slight upfield shift due to overall increased electron density. |

| C-5 | ~117.0 | ~109.1[5] | ~110-112 | Moderate upfield shift (ortho to N-H, meta to OH). |

| C-6 | ~118.1 | ~96.7[5] | ~98-100 | Strong upfield shift due to being ortho to the electron-donating OH group. |

| C-8 | ~110.0 | ~113.6[5] | ~114-116 | Downfield shift relative to C-6, but still shielded relative to the parent compound. |

| C-1, C-4 | ~22.3, 22.4 | ~23.0, 23.1[5] | ~22-23 | Aliphatic carbons, largely unaffected. |

| C-2, C-3 | ~20.1, 22.2 | ~20.9, 22.8[5] | ~21-23 | Aliphatic carbons, largely unaffected. |

Conclusion: Integrated Structural Confirmation

The definitive structural confirmation of 2,3,4,9-Tetrahydro-1H-carbazol-7-ol is achieved by synthesizing the evidence from all three spectroscopic techniques.

-

Mass Spectrometry will confirm the molecular weight (187.24 g/mol ) and elemental formula (C₁₂H₁₃NO).

-

IR Spectroscopy will provide unambiguous evidence for the key hydroxyl (-OH) and indole N-H functional groups.

-

NMR Spectroscopy will deliver the final, high-resolution proof. The predicted number of signals in both ¹H and ¹³C spectra, along with the specific upfield shifts in the aromatic region for H-5, H-6, and H-8, serve as a unique fingerprint. This pattern, directly attributable to the electronic effects of the C7-hydroxyl group, allows for unequivocal differentiation from other isomers and the parent compound.

By following this integrated and predictive workflow, researchers can confidently establish the identity and purity of 2,3,4,9-Tetrahydro-1H-carbazol-7-ol, ensuring the integrity of subsequent biological or chemical studies.

References

-

Chen, C. & Larsen, R. D. (2002). INDOLE SYNTHESIS BY Pd-CATALYZED ANNULATION OF KETONES WITH o-IODOANILINE: 1,2,3,4-TETRAHYDROCARBAZOLE. Organic Syntheses, 78, 36. [Link]

-

Supporting Information for "C–H oxidation of 1,2,3,4-tetrahydrocarbazoles". (2013). The Royal Society of Chemistry. [Link]

-

Synthesis and evaluation of 2,3,4,9-tetrahydro-1H-carbazole derivatives as selective acetylcholinesterase inhibitors. (n.d.). ResearchGate. [Link]

-

NIST. (n.d.). 1H-Carbazole, 2,3,4,9-tetrahydro-. NIST Chemistry WebBook. [Link]

-

Kumar, A., et al. (2013). Green synthesis of 2,3,4,9-tetrahydro-1H-carbazoles/ 2,3-dimethylindoles catalyzed by [bmim (BF4)] ionic liquid in methanol. ACG Publications. [Link]

-

Murugavel, S., et al. (2008). 2,3,4,9-Tetrahydro-1H-carbazole. Acta Crystallographica Section E: Structure Reports Online, 65(1), o103. [Link]

-

A review on synthesis methods of tricyclic 1,2,3,4-tetrahydrocarbazoles. (2022). World Journal of Advanced Research and Reviews. [Link]

-

Harini, S., et al. (2023). Investigation on synthetic and computational studies of 1,2,3,4-tetrahydrocarbazole. Applied Water Science, 13(3), 81. [Link]

-

NIST. (n.d.). 1H-Carbazole, 2,3,4,9-tetrahydro-. NIST Chemistry WebBook. [Link]

Sources

Biological Activity and Synthetic Utility of 2,3,4,9-Tetrahydro-1H-carbazol-7-ol Derivatives

Executive Summary

The 2,3,4,9-tetrahydro-1H-carbazol-7-ol (7-hydroxy-THC) scaffold represents a privileged substructure in medicinal chemistry. Unlike its fully aromatic carbazole counterparts, the partially saturated C-ring confers distinct solubility profiles and stereochemical vectors, while the 7-hydroxyl group serves as a critical "metabolic handle" and pharmacophoric anchor.

This guide dissects the technical utility of this scaffold, moving beyond generic descriptions to focus on its role in CRTH2 antagonism (asthma/allergy) , neuroprotection (AChE inhibition) , and antimicrobial defense . It specifically addresses the synthetic challenges of regioselectivity during ring closure—a common failure point in bench chemistry—and provides validated protocols for derivatization and biological assay.

Structural Activity Relationship (SAR)[1][2]

The biological potency of 7-ol derivatives stems from three specific structural features:

-

The Indole NH (Position 9): Acts as a hydrogen bond donor. In CRTH2 antagonists like Ramatroban, this nitrogen is often sulfonylated to increase acidity and lipophilicity.

-

The 7-Hydroxyl Pivot:

-

Electronic Effect: The electron-donating nature of the -OH group activates the aromatic ring, enhancing antioxidant radical scavenging (similar to Vitamin E).

-

Derivatization Site: It serves as a nucleophile for O-alkylation, allowing the attachment of pharmacophores that target the Peripheral Anionic Site (PAS) of Acetylcholinesterase (AChE).

-

-

The Tetrahydro Ring (Positions 1-4): Provides a hydrophobic bulk that fits into the orthosteric binding pockets of GPCRs, specifically the Prostaglandin D2 receptor.

Visualization: Pharmacophore & Signaling Logic

The following diagram illustrates the interaction of THC derivatives with the CRTH2 receptor, a primary target for this class.

Figure 1: SAR logic linking the tetrahydrocarbazole structural nodes to CRTH2 receptor antagonism.

Therapeutic Applications

A. Inflammation & Immunology (CRTH2 Antagonism)

The 7-substituted tetrahydrocarbazoles are structural analogs of Ramatroban , the first clinically available CRTH2 antagonist. Research indicates that modifications at the 7-position (e.g., O-benzyl or O-acetic acid derivatives) can improve selectivity for CRTH2 over the Thromboxane A2 receptor (TP), reducing unwanted anti-platelet side effects.

B. Neuropharmacology (AChE Inhibition)

In Alzheimer's research, the 7-hydroxy-THC core acts as a bioisostere for tacrine. When the 7-OH is alkylated with a spacer linked to a secondary amine, the molecule becomes a dual-binding inhibitor :

-

The carbazole binds the catalytic active site (CAS).

-

The pendant amine binds the peripheral anionic site (PAS).

-

Result: Prevention of amyloid-beta aggregation.

C. Antimicrobial & Antioxidant Activity

The free phenolic hydroxyl group (7-OH) confers significant antioxidant potential via hydrogen atom transfer (HAT). Furthermore, 7-O-alkylated derivatives have shown low-micromolar MIC values against S. aureus and C. albicans by disrupting bacterial membrane integrity.

Synthetic Pathways & Regioselectivity[3]

The synthesis of 7-hydroxy-THC derivatives relies on the Fischer Indole Synthesis . However, a critical technical pitfall exists: Regioselectivity .

When reacting 3-methoxyphenylhydrazine with cyclohexanone, cyclization can occur at the ortho position (leading to the 5-methoxy isomer) or the para position (leading to the 7-methoxy isomer).

-

Expert Insight: The formation of the 7-isomer is generally favored sterically, but the 5-isomer is a persistent impurity. High-performance liquid chromatography (HPLC) or careful recrystallization is required before demethylation.

Visualization: Synthetic Workflow

Figure 2: Synthetic route highlighting the critical regioselectivity split between 5- and 7-substituted isomers.

Experimental Protocols

Protocol A: Synthesis of 7-Methoxy-1,2,3,4-tetrahydrocarbazole

Target: The protected precursor.

-

Reagents: 3-Methoxyphenylhydrazine HCl (10 mmol), Cyclohexanone (10 mmol), Glacial Acetic Acid (20 mL).

-

Reflux: Dissolve hydrazine and ketone in acetic acid. Heat to reflux (118°C) for 2 hours. Monitor via TLC (Hexane:EtOAc 8:2).

-

Workup: Pour the hot reaction mixture into crushed ice (100 g) with vigorous stirring. A precipitate will form.

-

Neutralization: Adjust pH to ~7 using 10% NaOH solution (exothermic; add slowly).

-

Purification (Critical): Filter the solid. Recrystallize from Ethanol/Water (9:1).

-

Note: If NMR shows a doublet at δ 6.5–6.6 ppm (characteristic of 5-H), perform column chromatography to remove the 5-methoxy isomer.

-

Protocol B: DPPH Radical Scavenging Assay

Target: Validation of antioxidant activity of the 7-OH derivative.

Principle: The 7-OH group donates a hydrogen atom to the stable DPPH radical (purple), converting it to non-radical DPPH-H (yellow).

| Step | Action | Parameter |

| 1 | Preparation | Dissolve test compound in Methanol (Concentrations: 10–200 µg/mL). |

| 2 | Standard | Prepare 0.1 mM DPPH solution in Methanol (protect from light). |

| 3 | Reaction | Mix 1 mL of test solution + 3 mL of DPPH solution. |

| 4 | Incubation | Incubate in dark at Room Temperature for 30 minutes. |

| 5 | Measurement | Measure Absorbance (Abs) at 517 nm using a UV-Vis spectrophotometer. |

| 6 | Calculation | % Inhibition = |

Validation Criteria: Ascorbic acid (Vitamin C) should be used as a positive control. The IC50 of the 7-OH derivative should fall within the micromolar range (typically 20–100 µM).

References

-

Sugimoto, H., et al. (2003).[1] "Synthesis and structure-activity relationships of 1,2,3,4-tetrahydrocarbazole derivatives as selective CRTH2 antagonists." Journal of Medicinal Chemistry.

-

Bhat, K. I., et al. (2021).[2] "Synthesis of novel pyrazole derivatives containing tetrahydrocarbazole, antimicrobial evaluation and molecular properties." Eurasian Chemical Communications.

-

Gudeika, D., et al. (2014). "Synthesis and evaluation of antibacterial and antioxidative activities of carbazole derivatives." Chemija.

-

Robinson, B. (1982).[3] "The Fischer Indole Synthesis."[3][4][5][6] John Wiley & Sons. (Standard Reference for Mechanism).

-

Mahdi, M. H., et al. (2022).[7] "Synthesis and study of antimicrobial activity of some tetrahydrocarbazole derivatives substituted with NSAID." Al Mustansiriyah Journal of Pharmaceutical Sciences.

Sources

- 1. Structures of the human PGD2 receptor CRTH2 reveal novel mechanisms for ligand recognition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. View of Synthesis and evaluation of antibacterial and antioxidative activities of carbazole derivatives | Chemija [lmaleidykla.lt]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. scribd.com [scribd.com]

- 5. m.youtube.com [m.youtube.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. ajps.uomustansiriyah.edu.iq [ajps.uomustansiriyah.edu.iq]

Application of 2,3,4,9-Tetrahydro-1H-carbazol-7-ol in Alzheimer's disease research

An in-depth analysis of the current scientific literature reveals a significant interest in the therapeutic potential of the tetrahydrocarbazole scaffold for Alzheimer's disease (AD). However, specific research focused on 2,3,4,9-Tetrahydro-1H-carbazol-7-ol in the context of AD is not prominently documented. This guide, therefore, broadens the scope to address the well-researched application of the core 2,3,4,9-Tetrahydro-1H-carbazole structure and its derivatives. This foundational molecule represents a "privileged structure" in medicinal chemistry, demonstrating multifactorial activity against key pathological hallmarks of Alzheimer's disease.

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It details the established and potential applications of tetrahydrocarbazole derivatives in AD research, providing both the theoretical framework and practical, step-by-step protocols for their evaluation.

The Scientific Rationale: Why Tetrahydrocarbazoles for Alzheimer's Disease?

Alzheimer's disease is a complex neurodegenerative disorder characterized by multiple pathological events, including the accumulation of amyloid-beta (Aβ) plaques, the formation of neurofibrillary tangles (NFTs) from hyperphosphorylated tau protein, cholinergic neuron dysfunction, and neuroinflammation.[1] A successful therapeutic agent is increasingly thought to be one that can modulate multiple of these pathways simultaneously. The tetrahydrocarbazole scaffold has emerged as a promising candidate for such a multi-target approach.

Studies have identified that derivatives of this core structure can:

-

Inhibit Acetylcholinesterase (AChE): The cholinergic hypothesis suggests that a decline in the neurotransmitter acetylcholine contributes to cognitive decline in AD. Several FDA-approved drugs, like Donepezil, are AChE inhibitors.[2] A series of 6- and 9-substituted 2,3,4,9-tetrahydro-1H-carbazole derivatives have been synthesized and shown to be selective AChE inhibitors.

-

Modulate Amyloid-Beta (Aβ) Production: The amyloid hypothesis posits that the accumulation of Aβ peptides is a central event in AD pathology. Tetrahydrocarbazole compounds have been found to attenuate the production of Aβ peptides by reducing the cleavage of the amyloid precursor protein (APP) by β-secretase (BACE1).[1]

-

Regulate Calcium Homeostasis: Impaired intracellular calcium signaling is an early event in the AD cascade. A high-throughput screening identified tetrahydrocarbazoles as a class of compounds capable of normalizing disrupted calcium homeostasis in the endoplasmic reticulum (ER), particularly in cells expressing familial AD-linked presenilin 1 (PS1) mutations.[1][3]

-

Improve Mitochondrial Function: Mitochondrial dysfunction is another key feature of AD. The same study that highlighted the effect on calcium homeostasis also demonstrated that the tetrahydrocarbazole lead structure improves mitochondrial membrane potential, a key indicator of mitochondrial health.[1]

This multi-faceted activity makes the tetrahydrocarbazole scaffold a compelling starting point for the development of novel disease-modifying therapies for Alzheimer's disease.

Foundational Synthesis of the Tetrahydrocarbazole Core

The synthesis of the 2,3,4,9-tetrahydro-1H-carbazole core is most commonly achieved through the Borsche–Drechsel cyclization , a variation of the Fischer indole synthesis. This reaction involves the condensation of phenylhydrazine with cyclohexanone.[4]

Protocol 2.1: Synthesis of 2,3,4,9-Tetrahydro-1H-carbazole

Materials:

-

Phenylhydrazine

-

Cyclohexanone

-

Glacial Acetic Acid or an ionic liquid like 1-butyl-3-methylimidazolium tetrafluoroborate [bmim(BF4)][4]

-

Methanol (if using ionic liquid catalyst)

-

Ethanol (for recrystallization)

-

Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

Procedure:

-

In a round-bottom flask, combine equimolar amounts of phenylhydrazine and cyclohexanone.

-

Add a catalytic amount of glacial acetic acid. Alternatively, for a greener synthesis, use 20 mol % of [bmim(BF4)] ionic liquid in methanol.[4]

-

Conventional Heating: Reflux the mixture for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Microwave-Assisted Synthesis: Place the mixture in a microwave reactor for 5-10 minutes.[5]

-

After completion, cool the reaction mixture to room temperature.

-

If using an ionic liquid, pour the mixture into water and extract with ethyl acetate. Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent.[4]

-

If using acetic acid, the product may precipitate upon cooling. If not, pour into cold water to induce precipitation.

-

Collect the crude solid by filtration.

-

Purify the crude product by recrystallization from ethanol to yield 2,3,4,9-tetrahydro-1H-carbazole as a crystalline solid.

This core structure can then be further functionalized (e.g., through nitration, reduction, and alkylation) to create a library of derivatives for screening.

In Vitro Evaluation Protocols for AD-Relevant Activity

In vitro assays are crucial for the initial screening and mechanistic characterization of novel compounds. They offer a cost-effective and relatively high-throughput method to assess a compound's potential before moving to more complex models.[6][7]

Protocol 3.1: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay quantifies AChE activity and its inhibition by test compounds.

Principle: AChE hydrolyzes acetylthiocholine iodide (ATCI) to produce thiocholine. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to form a yellow-colored product (5-thio-2-nitrobenzoate), which is measured spectrophotometrically at 412 nm.

Workflow Diagram:

Caption: Workflow for the AChE inhibition assay using Ellman's method.

Procedure:

-

Prepare stock solutions of the test tetrahydrocarbazole derivative, Donepezil (positive control), AChE enzyme, ATCI, and DTNB in a suitable buffer (e.g., 0.1 M phosphate buffer, pH 8.0).

-

In a 96-well plate, add 20 µL of various concentrations of the test compound or control.

-

Add 140 µL of phosphate buffer and 20 µL of AChE solution to each well.

-

Incubate the plate at 25°C for 15 minutes.

-

Initiate the reaction by adding 10 µL of DTNB followed by 10 µL of ATCI to each well.

-

Immediately measure the absorbance at 412 nm using a microplate reader. Take readings every minute for 5-10 minutes.

-

Calculate the rate of reaction. The percentage of inhibition is calculated using the formula: % Inhibition = [(Activity of Control - Activity of Sample) / Activity of Control] x 100

-

Plot the % inhibition against the logarithm of the compound concentration to determine the IC₅₀ value.

Protocol 3.2: Aβ Production/Secretion Assay

This assay measures the effect of a test compound on the production and secretion of Aβ peptides (Aβ40 and Aβ42) from cultured cells.

Principle: Cells overexpressing human APP (e.g., HEK293 or SH-SY5Y cells) are treated with the test compound.[8] The amount of Aβ40 and Aβ42 secreted into the cell culture medium is then quantified using a specific enzyme-linked immunosorbent assay (ELISA).

Procedure:

-

Culture HEK293 cells stably expressing human APP with a familial AD mutation (e.g., the Swedish mutation, APPsw) in a suitable medium.[1]

-

Seed the cells in a 24-well plate and allow them to adhere overnight.

-

Replace the medium with fresh medium containing various concentrations of the test tetrahydrocarbazole derivative (e.g., 0.1 to 30 µM). Include a vehicle control (e.g., DMSO).[1]

-

Incubate the cells for 24-48 hours.

-

Collect the conditioned medium from each well.

-

Centrifuge the medium to remove any cellular debris.

-

Quantify the levels of Aβ40 and Aβ42 in the supernatant using commercially available sandwich ELISA kits, following the manufacturer's instructions.

-

Normalize the Aβ levels to total protein concentration in the corresponding cell lysate to account for any potential cytotoxicity.

-

Analyze the data to determine if the compound reduces the production of Aβ peptides. A BACE1 inhibitor can be used as a positive control.[9]

Data Summary Table (Hypothetical Results):

| Compound | Target | IC₅₀ (µM) | Aβ40 Reduction @ 10µM (%) | Aβ42 Reduction @ 10µM (%) |

| THC-Derivative 1 | AChE | 2.5 | 45% | 52% |

| THC-Derivative 2 | AChE | 8.1 | 22% | 25% |

| Donepezil | AChE | 0.01 | N/A | N/A |

| BACE1 Inhibitor | BACE1 | N/A | 85% | 90% |

Protocol 3.3: Calcium Mobilization Assay

This assay assesses the ability of a compound to normalize dysregulated intracellular calcium release.

Principle: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM). Changes in intracellular calcium concentration [Ca²⁺]i upon stimulation are measured by monitoring changes in fluorescence intensity.

Procedure:

-

Culture HEK293 cells expressing a familial AD-linked PS1 mutation (e.g., PS1-M146L), which exhibit exaggerated calcium release from the ER.[1]

-

Load the cells with a calcium indicator dye according to the dye manufacturer's protocol.

-

Treat the cells with the test tetrahydrocarbazole derivative or vehicle control for a specified period.

-

Measure baseline fluorescence using a fluorescence plate reader or microscope.

-

Stimulate calcium release from the ER using an agonist like carbachol or bradykinin.

-

Record the peak fluorescence intensity, which corresponds to the peak [Ca²⁺]i.

-

Compare the peak [Ca²⁺]i in compound-treated cells versus vehicle-treated cells. A successful compound will reduce the exaggerated peak calcium release observed in the mutant cells, bringing it closer to levels seen in wild-type cells.

In Vivo Evaluation in Animal Models of Alzheimer's Disease

Animal models are indispensable for evaluating the therapeutic efficacy and pharmacokinetic properties of a drug candidate in a complex biological system.[7] Transgenic mouse models that overexpress human genes with mutations linked to familial AD are widely used.[10]

Commonly Used Mouse Models:

-

Tg2576: Expresses human APP with the Swedish mutation (KM670/671NL). Develops Aβ plaques starting around 11-13 months.[11]

-

5xFAD: Expresses five familial AD mutations in human APP and PSEN1 genes. Exhibits rapid and aggressive Aβ accumulation, with plaques appearing as early as 2 months.[12]

-

3xTg-AD: Expresses three mutations (APP Swedish, MAPT P301L, and PSEN1 M146V). Develops both Aβ plaques and tau pathology.[13]

Protocol 4.1: Assessment of Cognitive Improvement (Morris Water Maze)

The Morris Water Maze (MWM) is a standard behavioral test to assess spatial learning and memory in rodents.

Principle: A mouse is placed in a circular pool of opaque water and must learn the location of a hidden escape platform using spatial cues around the room. Improved performance (shorter time to find the platform) indicates better spatial memory.

Workflow Diagram:

Caption: Experimental workflow for the Morris Water Maze test.

Procedure:

-

Dosing: Begin chronic oral administration of the test tetrahydrocarbazole derivative or vehicle to a cohort of AD mice and wild-type littermates several weeks or months prior to behavioral testing. Dosing for a compound like carvedilol has been tested over 5 months.[14]

-

Acquisition Phase (e.g., 5 days):

-

Place the mouse into the pool facing the wall from one of four starting positions.

-

Allow the mouse to swim for 60-90 seconds to find the hidden platform.

-

If the mouse fails to find the platform, gently guide it there.

-

Allow the mouse to remain on the platform for 15-30 seconds.

-

Repeat for a total of 4 trials per day, with different starting positions.

-

Record the time taken to reach the platform (escape latency) and the path taken using a video tracking system.

-

-

Probe Trial (24 hours after last acquisition trial):

-

Remove the escape platform from the pool.

-

Place the mouse in the pool from a novel start position and allow it to swim freely for 60 seconds.

-

Track and record the time spent in the target quadrant (where the platform used to be) and the number of times the mouse crosses the exact former location of the platform.

-

-

Analysis: Compare the escape latencies during acquisition and the performance in the probe trial between the vehicle-treated AD mice, compound-treated AD mice, and wild-type controls. A significant improvement in the compound-treated group compared to the vehicle-treated AD group indicates a cognitive benefit.

Protocol 4.2: Post-Mortem Brain Tissue Analysis

Following behavioral testing, brain tissue is analyzed to measure the compound's effect on AD pathology.

Procedure:

-

Euthanize the mice and perfuse them with saline.

-

Harvest the brains. One hemisphere can be fixed for immunohistochemistry, and the other can be snap-frozen for biochemical analysis.

-

Biochemical Analysis (ELISA): Homogenize the brain tissue to extract soluble and insoluble protein fractions. Use ELISA kits to quantify the levels of soluble and insoluble Aβ40 and Aβ42, similar to the in vitro assay. This measures the compound's effect on brain amyloid load.[14]

-

Immunohistochemistry (IHC):

-

Section the fixed brain tissue.

-

Stain sections with antibodies against Aβ (e.g., 6E10) to visualize and quantify amyloid plaques.

-

Stain with antibodies against microglial markers (e.g., Iba1) or astrocyte markers (e.g., GFAP) to assess neuroinflammation.

-

Quantify the plaque burden and gliosis using image analysis software.

-

Conclusion and Future Directions

The 2,3,4,9-tetrahydro-1H-carbazole scaffold is a validated and highly promising platform for the development of multi-target drugs for Alzheimer's disease. Its demonstrated ability to inhibit acetylcholinesterase, modulate Aβ production, and normalize cellular calcium and mitochondrial dysfunction provides a strong rationale for its continued investigation.[1][3] The protocols detailed in this guide provide a robust framework for synthesizing novel derivatives and systematically evaluating their therapeutic potential, from initial in vitro screening to comprehensive in vivo efficacy studies. Future research should focus on optimizing the structure to enhance potency and brain bioavailability, while further elucidating the downstream effects of its multi-target engagement.

References

- Animal models of Alzheimer's disease: Current strategies and new directions. PMC.

- Animal models of Alzheimer's disease: Applications, evaluation, and perspectives. PMC.

- Dementia Insights: What Do Animal Models of Alzheimer's Disease Tell Us?. Unknown Source.

- Mouse Models of Alzheimer's Disease. Frontiers.

- Alzheimer's Disease Mouse Models. Taconic Biosciences.

- Translational In Vitro Assays to Screen Drug's Efficacy for Alzheimer's and Parkinson's disease. InnoSer.

- Carvedilol as a potential novel agent for the treatment of Alzheimer's disease. PMC.

- Assay design for Alzheimer's disease: key considerations and emerging trends. Unknown Source.

- Alzheimer's Disease in vitro models. Innoprot CNS in vitro assays.

- In vitro model of Alzheimer's disease - Amyloid beta lowering drugs screening assay (BACE inhibitor screening assay). NEUROFIT Preclinical Contract Research Organization (CRO) for CNS and PNS disorders.

- Emphasis on the In-Vivo & In-vitro Screening Models for the Evaluation of Disease Acting on Alzheimer's Disease. Auctores.

- Synthesis and evaluation of 2,3,4,9-tetrahydro-1H-carbazole derivatives as selective acetylcholinesterase inhibitors. Unknown Source.

- Anticancer Activity of Microwave Assisted Newly Synthesized 2,3,4,9 -TETRAHYDRO-1H-CARBAZOLE Derivatives. Academia.edu.

- Identification of tetrahydrocarbazoles as novel multifactorial drug candidates for treatment of Alzheimer's disease. PMC.

- Green synthesis of 2,3,4,9-tetrahydro-1H-carbazoles/ 2,3-dimethylindoles catalyzed by [bmim (BF4)] ionic liquid in methanol. ACG Publications.

- Identification of tetrahydrocarbazoles as novel multifactorial drug candidates for treatment of Alzheimer's disease. PubMed.

- Pharmacological management of Alzheimer's disease: a current view. Unknown Source.

Sources

- 1. Identification of tetrahydrocarbazoles as novel multifactorial drug candidates for treatment of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacological management of Alzheimer’s disease: a current view - MedCrave online [medcraveonline.com]

- 3. Identification of tetrahydrocarbazoles as novel multifactorial drug candidates for treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. acgpubs.org [acgpubs.org]

- 5. (PDF) Anticancer Activity of Microwave Assisted Newly Synthesized 2,3,4,9 -TETRAHYDRO-1H-CARBAZOLE Derivatives [academia.edu]

- 6. In vitro Neurodegenerative Models to Screen Compounds' Efficacy - InnoSer [innoserlaboratories.com]

- 7. Emphasis on the In-Vivo & In-vitro Screening Models for the Evaluation of Disease Acting on Alzheimer’s Disease | Auctores [auctoresonline.org]

- 8. drugtargetreview.com [drugtargetreview.com]

- 9. In vitro model of Alzheimer's disease - Amyloid beta lowering drugs screening assay (BACE inhibitor screening assay) - NEUROFIT Preclinical Contract Research Organization (CRO) for CNS and PNS disorders [neurofit.com]

- 10. Dementia Insights: What Do Animal Models of Alzheimer’s Dis - [practicalneurology.com]

- 11. Frontiers | Mouse Models of Alzheimer’s Disease [frontiersin.org]

- 12. Animal models of Alzheimer’s disease: Current strategies and new directions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Animal models of Alzheimer’s disease: Applications, evaluation, and perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Carvedilol as a potential novel agent for the treatment of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes & Protocols: The Strategic Use of 2,3,4,9-Tetrahydro-1H-carbazol-7-ol in the Synthesis of Novel Anticancer Agents

Authored for: Researchers, Scientists, and Drug Development Professionals

The carbazole nucleus, a tricyclic aromatic system, represents a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds, both natural and synthetic.[1][2] For decades, its derivatives have been a focal point in oncology research due to their ability to interact with various biological targets implicated in cancer progression.[3][4][5] Within this class, tetrahydrocarbazole (THCz) derivatives have emerged as particularly promising, with many exhibiting profound anticancer potential by mediating pathways like apoptosis, cell cycle arrest, and microtubule inhibition.[6][7]

This guide focuses on a key intermediate, 2,3,4,9-Tetrahydro-1H-carbazol-7-ol . The strategic placement of the hydroxyl group at the C-7 position provides a crucial synthetic handle. This functional group not only enhances solubility but also serves as a versatile point for derivatization, allowing for the systematic modification of the scaffold to optimize potency, selectivity, and pharmacokinetic properties.[1] We will explore the synthesis of this core intermediate and its subsequent elaboration into potent anticancer compounds, providing detailed, field-proven protocols and the scientific rationale behind them.

Part 1: Synthesis of the Tetrahydrocarbazole Core

The foundational step in this synthetic journey is the construction of the tetrahydrocarbazole skeleton. The most robust and widely adopted method is the Fischer indole synthesis, a classic acid-catalyzed reaction between a phenylhydrazine and an aldehyde or ketone.

Protocol 1.1: General Synthesis of 2,3,4,9-Tetrahydro-1H-carbazole via Fischer Indolization

This protocol outlines the synthesis of the parent tetrahydrocarbazole scaffold. Understanding this fundamental reaction is key to producing the hydroxylated analog.

Causality: This reaction proceeds via an acid-catalyzed condensation to form a phenylhydrazone, which then undergoes a[4][4]-sigmatropic rearrangement (the key step) followed by aromatization with the loss of ammonia to form the indole ring system. Glacial acetic acid serves as both the solvent and the acid catalyst.

Materials:

-

Phenylhydrazine

-

Cyclohexanone

-

Glacial Acetic Acid

-

Methanol

-

Ice-cold water

-

Decolorizing carbon

Step-by-Step Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine cyclohexanone (0.12 mol) and glacial acetic acid (40 mL). Heat the mixture.

-

Addition of Phenylhydrazine: Add redistilled phenylhydrazine (0.1 mol) dropwise to the heated mixture over a period of 30 minutes. The dropwise addition is crucial to control the exothermic reaction.

-

Reflux: Once the addition is complete, reflux the reaction mixture on a water bath for 30-60 minutes to ensure the reaction goes to completion.[8][9]

-

Precipitation: Pour the hot reaction mixture into a beaker containing ice-cold water with continuous stirring. A solid precipitate (typically brown) will form.

-

Filtration and Washing: Filter the crude product using a Büchner funnel. Wash the solid repeatedly with water to remove acetic acid and other water-soluble impurities.

-

Recrystallization: Dissolve the crude solid in a minimal amount of hot methanol. Add a small amount of decolorizing carbon to remove colored impurities and heat briefly. Filter the hot solution to remove the carbon. Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.[9]

-

Drying: Collect the purified crystals by filtration and dry them under vacuum.

-

Characterization: Confirm the structure and purity of the final product using techniques such as Melting Point, NMR (¹H and ¹³C), and Mass Spectrometry.

Part 2: Synthesis and Derivatization of 2,3,4,9-Tetrahydro-1H-carbazol-7-ol

The introduction of the 7-hydroxyl group is achieved by using a substituted phenylhydrazine in the Fischer indole synthesis. This hydroxyl group is the key to creating a diverse library of anticancer candidates.

Protocol 2.1: Synthesis of the Key Intermediate: 2,3,4,9-Tetrahydro-1H-carbazol-7-ol

Causality: This protocol is a direct modification of Protocol 1.1, substituting phenylhydrazine with (4-hydroxyphenyl)hydrazine. The underlying mechanism remains the same, but the resulting carbazole will now bear a hydroxyl group at the 7-position, corresponding to the para-position of the hydrazine.

Materials:

-

(4-hydroxyphenyl)hydrazine hydrochloride

-

Cyclohexanone

-

An appropriate acid catalyst (e.g., glacial acetic acid, sulfuric acid, or a Lewis acid)

-

Solvent (e.g., ethanol, acetic acid)

Step-by-Step Procedure:

-

Reaction Setup: Combine (4-hydroxyphenyl)hydrazine hydrochloride (1 eq.) and cyclohexanone (1.1 eq.) in a suitable solvent like ethanol.

-

Catalysis: Add the acid catalyst. The choice of catalyst can significantly impact yield and may require optimization.

-

Reflux: Heat the mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by TLC.

-

Work-up and Purification: Upon completion, cool the reaction mixture and neutralize the acid. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.[10]

-

Isolation: Concentrate the organic phase under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield pure 2,3,4,9-tetrahydro-1H-carbazol-7-ol.

-

Characterization: Verify the structure via NMR, IR (noting the characteristic O-H stretch), and Mass Spectrometry.

dot

Caption: Synthetic workflow from starting materials to anticancer drug candidates.

Protocol 2.2: Derivatization via O-Alkylation (Williamson Ether Synthesis)

Causality: This protocol creates ether linkages at the 7-position. The hydroxyl group is first deprotonated by a base to form a more nucleophilic phenoxide ion, which then attacks an alkyl halide in an Sₙ2 reaction to form the ether. Anhydrous conditions are critical to prevent the base from being quenched by water.

Materials:

-

2,3,4,9-Tetrahydro-1H-carbazol-7-ol

-

A suitable base (e.g., Sodium Hydride (NaH), Potassium Carbonate (K₂CO₃))

-

Anhydrous solvent (e.g., N,N-Dimethylformamide (DMF), Acetonitrile)

-

Alkyl halide (e.g., ethyl iodide, benzyl bromide, or a more complex side chain)

Step-by-Step Procedure:

-

Setup: To a solution of 2,3,4,9-tetrahydro-1H-carbazol-7-ol (1 eq.) in anhydrous DMF, add the base (e.g., K₂CO₃, 2-3 eq.) under an inert atmosphere (e.g., Nitrogen or Argon).

-

Activation: Stir the mixture at room temperature for 30 minutes to ensure complete formation of the phenoxide.

-

Alkylation: Add the desired alkyl halide (1.1 eq.) to the mixture. The reaction may be stirred at room temperature or heated (e.g., to 60-80 °C) to increase the reaction rate, depending on the reactivity of the halide.

-

Monitoring: Monitor the reaction's progress using TLC until the starting material is consumed.

-

Quenching and Extraction: Cool the mixture to room temperature and carefully quench by adding water. Extract the product into an organic solvent like ethyl acetate.

-

Washing: Wash the organic layer sequentially with water and brine to remove DMF and salts.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography to isolate the desired 7-O-alkylated tetrahydrocarbazole derivative.

Part 3: Biological Evaluation of Synthesized Compounds

Once synthesized and purified, the novel derivatives must be evaluated for their anticancer activity. The following protocols describe standard assays for determining cytotoxicity and the mechanism of cell death.

Protocol 3.1: In Vitro Cytotoxicity (MTT Assay)

Causality: This colorimetric assay measures the metabolic activity of cells. Viable cells contain mitochondrial reductase enzymes that cleave the tetrazolium salt MTT to form purple formazan crystals. The amount of formazan produced is proportional to the number of living cells, allowing for the calculation of the drug concentration that inhibits cell growth by 50% (IC₅₀).[10]

Materials:

-

Human cancer cell lines (e.g., A549-lung, MCF-7-breast, HCT-116-colon)[1][11]

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

96-well microplates

-

Synthesized carbazole derivatives dissolved in DMSO

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

Microplate reader

Step-by-Step Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of the synthesized compounds in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.[10]

-

MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C. During this time, formazan crystals will form in viable cells.

-

Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the IC₅₀ value.

Data Presentation: Anticancer Activity of Tetrahydrocarbazole Derivatives

Summarizing efficacy data in a clear format is crucial for structure-activity relationship (SAR) analysis.

| Compound ID | Modification | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Compound 3 | 6-Methyl-THCz | Calu1 (Lung) | 0.0025 | [1] |

| SL-3-19 | 7-OH-Sulfonamide | HepG2 (Liver) | 0.012 | [1] |

| SL-3-19 | 7-OH-Sulfonamide | MCF-7 (Breast) | 0.014 | [1] |

| Compound 11c | THCz-Thiazolinone Hybrid | Jurkat (Leukemia) | 1.44 | [12] |

| Compound 12c | THCz-Thiazolinone Hybrid | U937 (Lymphoma) | 1.77 | [12] |

| Compound 14a | Carbazole Hydrazone | A875 (Melanoma) | 9.77 | [13] |

| WJ0909B | Tetrahydrocarbazole | Various | Potent | [14] |

Part 4: Mechanistic Insights

Tetrahydrocarbazole derivatives exert their anticancer effects through diverse mechanisms. Understanding these pathways is essential for rational drug design.[7] A common mechanism is the induction of apoptosis, or programmed cell death, often mediated by the p53 tumor suppressor pathway.[14]

dot

Caption: A simplified pathway for p53-mediated apoptosis by THCz derivatives.[14]

Protocol 4.1: Cell Cycle and Apoptosis Analysis by Flow Cytometry

Causality: This technique quantifies the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) and identifies apoptotic cells. Propidium Iodide (PI) stains DNA, and its fluorescence intensity corresponds to the DNA content, revealing the cell cycle phase. Annexin V staining identifies early apoptotic cells by binding to phosphatidylserine, which translocates to the outer cell membrane during apoptosis.

Step-by-Step Procedure:

-

Treatment: Treat cells with the synthesized compound at its IC₅₀ concentration for 24-48 hours.

-

Harvesting: Collect both adherent and floating cells and wash them with ice-cold PBS.

-

Fixation (for Cell Cycle): For cell cycle analysis, fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.[10]

-

Staining (for Cell Cycle): Wash the fixed cells with PBS, then resuspend in a staining solution containing RNase A and PI.

-

Staining (for Apoptosis): For apoptosis analysis, resuspend live, unfixed cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI.

-

Analysis: Analyze the stained cells using a flow cytometer. The data will reveal whether the compound induces cell cycle arrest at a specific phase (e.g., G0/G1) or triggers apoptosis.[12]

Conclusion

2,3,4,9-Tetrahydro-1H-carbazol-7-ol is a highly valuable and versatile intermediate in the synthesis of novel anticancer agents. The 7-hydroxyl group provides a strategic anchor point for introducing a wide array of chemical moieties, enabling the fine-tuning of biological activity. The protocols detailed in this guide provide a robust framework for the synthesis, derivatization, and biological evaluation of these promising compounds. By combining rational synthetic strategies with thorough mechanistic investigation, researchers can continue to unlock the full therapeutic potential of the tetrahydrocarbazole scaffold in the ongoing fight against cancer.

References

- Butt, H., Ayoub, S. E., El-Sayed, M. F., & El-Gamal, M. I. (2019). Carbazole scaffolds in cancer therapy: a review from 2012 to 2018. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1314-1332.

- A Review on Carbazole and Its Derivatives as Anticancer Agents

- Zhang, H., Zhang, W., Zhu, M., & Awadasseid, A. (2024). A Review on the Anticancer Activity of Carbazole-based Tricyclic Compounds. Current Medicinal Chemistry, 31(30), 4826-4849.

- Carbazole scaffolds in cancer therapy: a review

- Zhang, H., et al. (2024). A Review on the Anticancer Activity of Carbazole-based Tricyclic Compounds. Bentham Science.

- Anticancer Tetrahydrocarbazoles: A Wide Journey from 2000 till D

- Anticancer Activity of Microwave Assisted Newly Synthesized 2,3,4,9 -TETRAHYDRO-1H-CARBAZOLE Deriv

- Anticancer Tetrahydrocarbazoles: A Wide Journey from 2000 Till Date. (2024). Current Medicinal Chemistry.

- Application Notes and Protocols: N-boc-carbazole-3-carboxaldehyde in the Synthesis of Anticancer Agents. (n.d.). BenchChem.

- Anticancer Tetrahydrocarbazoles: A Wide Journey from 2000 Till D

- Further insights into the multitarget anticancer activity of tetrahydrocarbazole-1-amine/5-arylidene-4-thiazolinone based hybrids. (2025). PubMed.

- Deep Learning Uncovers Tetrahydrocarbazoles as Potent Broad-Spectrum Antitumor Agents with Click-Activated Targeted Cancer Therapy Approach. (2026). Bioengineer.org.

- Synthesis of New Carbazole–Thiazole Analogues and Evaluating their Anticancer Activity. (2022). Bioorganic Chemistry.

- Murugavel, S., Kannan, P. S., SubbiahPandi, A., Surendiran, T., & Balasubramanian, S. (2008). 2,3,4,9-Tetrahydro-1H-carbazole. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 11), o2433.

- Structural diversity-guided optimization of carbazole derivatives as potential cytotoxic agents. (n.d.). Journal of Enzyme Inhibition and Medicinal Chemistry.

- Wang, L. Y., Jhan, Y. L., & Su, Y. L. (2007). Synthesis of 1-Substituted Carbazolyl-1,2,3,4-tetrahydro- and Carbazolyl-3,4-dihydro-β-carboline Analogs as Potential Antitumor Agents. Molecules, 12(8), 1736-1748.

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. researchgate.net [researchgate.net]

- 3. A Review on Carbazole and Its Derivatives as Anticancer Agents From 2013 to 2024 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benthamdirect.com [benthamdirect.com]

- 5. A Review on the Anticancer Activity of Carbazole-based Tricyclic Compounds - Zhang - Current Medicinal Chemistry [edgccjournal.org]

- 6. benthamdirect.com [benthamdirect.com]

- 7. eurekaselect.com [eurekaselect.com]

- 8. (PDF) Anticancer Activity of Microwave Assisted Newly Synthesized 2,3,4,9 -TETRAHYDRO-1H-CARBAZOLE Derivatives [academia.edu]

- 9. 2,3,4,9-Tetrahydro-1H-carbazole - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. tandfonline.com [tandfonline.com]

- 12. Further insights into the multitarget anticancer activity of tetrahydrocarbazole-1-amine/5-arylidene-4-thiazolinone based hybrids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Frontiers | Structural diversity-guided optimization of carbazole derivatives as potential cytotoxic agents [frontiersin.org]

- 14. bioengineer.org [bioengineer.org]

Application Note: Characterization of 2,3,4,9-Tetrahydro-1H-carbazol-7-ol as a Potent, Non-Nucleoside Inhibitor of the Hepatitis C Virus NS5B Polymerase

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The Hepatitis C Virus (HCV) NS5B RNA-dependent RNA polymerase (RdRp) is a cornerstone target for direct-acting antiviral (DAA) therapies.[1][2] Non-nucleoside inhibitors (NNIs) that bind to allosteric sites on the polymerase offer a distinct mechanism of action compared to active-site-targeting nucleoside inhibitors (NIs).[3][4] This application note provides a comprehensive technical guide to the evaluation of 2,3,4,9-tetrahydro-1H-carbazol-7-ol, a representative compound from a privileged chemical scaffold known for its antiviral properties.[5][6] We detail the mechanistic basis for its allosteric inhibition and provide field-proven, step-by-step protocols for its characterization, including biochemical polymerase inhibition assays, cell-based replicon activity, and cytotoxicity profiling. The methodologies and rationale presented herein serve as a robust framework for the discovery and development of novel HCV NS5B inhibitors.

Introduction: The Rationale for Targeting HCV NS5B with Allosteric Inhibitors

Hepatitis C is a global health challenge, with chronic infection leading to severe liver pathologies, including cirrhosis and hepatocellular carcinoma. The viral replication machinery is critically dependent on the NS5B protein, an RNA-dependent RNA polymerase that synthesizes the new viral RNA genome.[7] Its essential role and lack of a close homolog in host cells make it an ideal target for antiviral intervention.[7]

NS5B inhibitors are broadly classified into two groups:

-

Nucleoside/Nucleotide Inhibitors (NIs): These are prodrugs that mimic natural substrates. Once metabolized to their active triphosphate form, they are incorporated into the nascent RNA strand by NS5B, causing premature chain termination.[8] Sofosbuvir is a clinically successful example of this class.[3]

-

Non-Nucleoside Inhibitors (NNIs): These are chemically diverse molecules that do not compete with nucleotide substrates. Instead, they bind to distinct allosteric pockets on the enzyme, inducing conformational changes that render it inactive.[3][4] This mechanism avoids the need for intracellular activation and can lead to highly specific inhibitors.

The 2,3,4,9-tetrahydro-1H-carbazole scaffold has emerged as a promising foundation for the development of various biologically active agents.[6] Specific derivatives have been designed and synthesized as potent inhibitors of HCV NS5B, making this class of compounds highly relevant for antiviral research.[9] This guide focuses on 2,3,4,9-tetrahydro-1H-carbazol-7-ol as a model compound to illustrate the experimental workflow for validating a novel NNI.

Mechanism of Action: Allosteric Inhibition of the NS5B Polymerase

The NS5B polymerase adopts a classic "right-hand" structure, comprising palm, thumb, and fingers subdomains.[10] The catalytic active site, containing the conserved GDD motif, is located in the palm domain.[10] NNIs, however, bypass the active site and bind to one of at least four known allosteric pockets:

-

Thumb Site I

-

Thumb Site II

-

Palm Site I

-

Palm Site II

Binding of an NNI, such as a tetrahydrocarbazole derivative, to one of these sites—typically the thumb domain for many identified classes—locks the enzyme in a non-productive conformation.[2][11][12] This allosteric effect prevents the necessary conformational flexibility required for the initiation of RNA synthesis, effectively halting viral replication before it begins.[13]

Caption: Mechanism of NS5B inhibition by Nucleoside vs. Non-Nucleoside Inhibitors.

Experimental Protocols for Inhibitor Characterization

The validation of a potential NNI requires a multi-step approach, moving from direct enzymatic inhibition to activity in a cellular context. The following protocols outline the essential assays for characterizing 2,3,4,9-tetrahydro-1H-carbazol-7-ol.

Protocol 1: In Vitro HCV NS5B Polymerase Inhibition Assay

Scientific Rationale: This biochemical assay provides the most direct evidence of enzyme inhibition. It quantifies the compound's ability to block the RNA polymerase activity of purified, recombinant NS5B protein. Using a C-terminally truncated version of the enzyme (e.g., NS5BΔ21) is a common and validated practice, as it enhances protein solubility and activity without compromising the binding sites for NNIs.[14] The assay is configured to determine the half-maximal inhibitory concentration (IC50).

Materials and Reagents:

-

Recombinant HCV NS5BΔ21 polymerase (genotype 1b)

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 1 mM DTT, 40 U RNase inhibitor

-

Template/Primer: Poly(rA)/Oligo(dT)₁₅

-

Nucleotides: ATP, GTP, CTP, and UTP solution. One nucleotide should be labeled for detection (e.g., [α-³³P]UTP or a biotinylated-NTP).

-

Test Compound: 2,3,4,9-tetrahydro-1H-carbazol-7-ol dissolved in DMSO.

-

Positive Control: A known NNI or NI (e.g., Sofosbuvir triphosphate).

-

Negative Control: DMSO vehicle.

-

96-well reaction plates.

-

Detection system (e.g., scintillation counter for radioactivity, or fluorescence/luminescence plate reader for non-radioactive methods).

Step-by-Step Methodology:

-

Compound Preparation: Prepare a 10-point, 3-fold serial dilution of 2,3,4,9-tetrahydro-1H-carbazol-7-ol in DMSO, starting at a high concentration (e.g., 1 mM). Then, dilute these into the assay buffer to the desired final concentrations (e.g., 100 µM to 5 nM). Ensure the final DMSO concentration in the assay is ≤1%.

-

Reaction Master Mix: Prepare a master mix containing assay buffer, Poly(rA)/Oligo(dT)₁₅ template/primer, and the nucleotide mix.

-

Assay Plate Setup: To each well of a 96-well plate, add 2 µL of the diluted compound, positive control, or DMSO vehicle.

-

Initiation of Reaction: Add 40 µL of the reaction master mix to each well. Pre-incubate for 15 minutes at 30°C.

-

Enzyme Addition: Initiate the polymerase reaction by adding 8 µL of pre-diluted NS5BΔ21 enzyme to each well.

-

Incubation: Incubate the plate at 30°C for 90 minutes.

-

Reaction Termination: Stop the reaction by adding an appropriate stop buffer (e.g., EDTA-containing buffer).

-

Detection: Process the plate for detection of the newly synthesized RNA. For a radioactive assay, this involves transferring the reaction products onto a filter plate, washing away unincorporated nucleotides, and measuring the retained radioactivity via scintillation counting.

-

Data Analysis: Convert raw data (e.g., Counts Per Minute) to percent inhibition relative to the DMSO control. Plot percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cell-Based HCV Replicon Assay

Scientific Rationale: A positive result in the biochemical assay confirms enzyme inhibition but does not guarantee antiviral activity in a cellular environment. The replicon assay addresses this by measuring the compound's ability to inhibit HCV RNA replication inside human liver cells.[2] This assay inherently accounts for crucial drug-like properties such as cell membrane permeability, metabolic stability, and potential for efflux. A subgenomic replicon containing a reporter gene (e.g., luciferase) provides a highly sensitive and high-throughput readout of viral replication.

Materials and Reagents:

-

Huh-7 cells stably harboring an HCV subgenomic replicon (e.g., genotype 1b with a Renilla or Firefly luciferase reporter).

-

Cell Culture Medium: DMEM supplemented with 10% FBS, non-essential amino acids, and G418 (for selection).

-

Test Compound and Controls (as above).

-

96-well clear-bottom, white-walled cell culture plates.

-

Luciferase assay reagent (e.g., Bright-Glo™ or ONE-Glo™).

-

Luminometer.

Step-by-Step Methodology:

-

Cell Seeding: Trypsinize and count the HCV replicon cells. Seed the cells into 96-well plates at a density of ~8,000 cells per well in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO₂.

-

Compound Treatment: Prepare serial dilutions of the test compound and controls in cell culture medium.

-

Dosing: Remove the old medium from the cells and add 100 µL of the medium containing the diluted compounds.

-

Incubation: Incubate the plates for 72 hours at 37°C, 5% CO₂.

-

Luciferase Assay: Remove the plates from the incubator and allow them to equilibrate to room temperature. Add luciferase assay reagent to each well according to the manufacturer's instructions.

-

Signal Measurement: Measure the luminescence signal using a plate-reading luminometer.

-

Data Analysis: Calculate percent inhibition relative to the DMSO-treated control cells. Determine the half-maximal effective concentration (EC50) by plotting the data as described for the IC50 calculation.

Protocol 3: Cellular Cytotoxicity Assay

Scientific Rationale: It is imperative to distinguish between specific antiviral activity and general cytotoxicity. A compound that kills the host cell will artifactually appear to inhibit viral replication. This assay is performed in parallel with the replicon assay using the same parental cell line (e.g., Huh-7) to determine the compound's half-maximal cytotoxic concentration (CC50). The therapeutic window is then expressed as the Selectivity Index (SI = CC50/EC50).

Materials and Reagents:

-

Parental Huh-7 cells (lacking the replicon).

-

Cell Culture Medium (without G418).

-

Test Compound and Controls.

-

Cell viability reagent (e.g., CellTiter-Glo®, which measures ATP, or an MTS/MTT reagent).

-

96-well cell culture plates.

-

Luminometer or spectrophotometer.

Step-by-Step Methodology:

-

Assay Setup: The protocol is identical to the replicon assay (steps 1-4), but using the parental Huh-7 cell line.

-

Viability Measurement: After the 72-hour incubation, add the chosen cell viability reagent to each well.

-

Signal Measurement: Measure luminescence (for ATP-based assays) or absorbance (for MTS/MTT assays).

-

Data Analysis: Calculate the percent cell viability relative to the DMSO control. Determine the CC50 value from the dose-response curve.

-

Selectivity Index Calculation: Calculate the SI by dividing the CC50 by the EC50. A higher SI value (>100 is often desired) indicates a more promising safety profile.

Data Presentation and Interpretation

Quantitative data from the described assays should be compiled for clear comparison and evaluation.

| Parameter | Symbol | Value (Hypothetical) | Interpretation |

| NS5B Polymerase Inhibition | IC50 | 75 nM | Potent direct inhibition of the target enzyme. |

| HCV Replicon Inhibition | EC50 | 250 nM | Good activity in a cellular context, indicating cell permeability. |

| Cellular Cytotoxicity | CC50 | > 50 µM | Low cytotoxicity at effective antiviral concentrations. |

| Selectivity Index | SI (CC50/EC50) | > 200 | Excellent therapeutic window; the antiviral effect is highly specific. |

Interpretation: The hypothetical data for 2,3,4,9-tetrahydro-1H-carbazol-7-ol indicate that it is a potent inhibitor of the NS5B polymerase. The EC50 value, while higher than the IC50, is still in the potent nanomolar range, confirming that the compound effectively enters liver cells to inhibit viral replication. Crucially, the high CC50 value results in a large selectivity index, suggesting that the compound's antiviral action is not due to general toxicity.

Overall Drug Discovery Workflow

The characterization of a single compound fits into a broader drug discovery cascade. This workflow ensures that resources are focused on the most promising candidates.

Caption: Workflow for the identification and optimization of HCV NS5B NNIs.

References

-

Biswal, S. et al. (2006). Non-nucleoside Inhibitors Binding to Hepatitis C Virus NS5B Polymerase Reveal a Novel Mechanism of Inhibition. Journal of Molecular Biology, 361(3), 389-401. [Link]

-

Dhanaraju, V. et al. (2014). Structural and Regulatory Elements of HCV NS5B Polymerase - beta-Loop and C-Terminal Tail - Are Required for Activity of Allosteric Thumb Site II Inhibitors. PLOS ONE, 9(1), e84974. [Link]

-

Wang, M. et al. (2003). Non-nucleoside analogue inhibitors bind to an allosteric site on HCV NS5B polymerase. Crystal structures and mechanism of inhibition. Journal of Biological Chemistry, 278(11), 9489-9495. [Link]

-

Biswal, B. K. et al. (2006). Non-nucleoside inhibitors binding to hepatitis C virus NS5B polymerase reveal a novel mechanism of inhibition. Journal of molecular biology, 361(3), 389-401. [Link]

-

Barreca, M. L. et al. (2011). Allosteric inhibition of the hepatitis C virus NS5B polymerase: in silico strategies for drug discovery and development. Future Medicinal Chemistry, 3(8), 1027-1055. [Link]

-

Wikipedia. (n.d.). NS5B inhibitor. Wikipedia. Retrieved from [Link]

-

Dhanaraju, V. et al. (2014). Structural and Regulatory Elements of HCV NS5B Polymerase – β-Loop and C-Terminal Tail – Are Required for Activity of Allosteric Thumb Site II Inhibitors. PLOS ONE. [Link]

-

Patsnap. (2024, June 21). What are NS5B polymerase inhibitors and how do they work?. Patsnap Synapse. [Link]

-

Tomei, L. et al. (2003). Characterization of the Inhibition of Hepatitis C Virus RNA Replication by Nonnucleosides. Journal of Virology, 77(19), 10593-10604. [Link]

-

Sangle, P. et al. (2020). Synthesis and evaluation of 2,3,4,9-tetrahydro-1H-carbazole derivatives as selective acetylcholinesterase inhibitors. Journal of the Serbian Chemical Society, 85(1), 1-14. [Link]

-

Chan, L. et al. (2006). Design and synthesis of 2,3,4,9-tetrahydro-1H-carbazole and 1,2,3,4-tetrahydro-cyclopenta[b]indole derivatives as non-nucleoside inhibitors of hepatitis C virus NS5B RNA-dependent RNA polymerase. Bioorganic & Medicinal Chemistry Letters, 16(9), 2532-2534. [Link]

-

Iannazzo, D. et al. (2019). Carbazole Derivatives as Antiviral Agents: An Overview. Molecules, 24(10), 1947. [Link]

-

Kumar, T. O. S., & Mahadevan, K. (2013). Green synthesis of 2,3,4,9-tetrahydro-1H-carbazoles/ 2,3-dimethylindoles catalyzed by [bmim (BF4)] ionic liquid in methanol. Records of Natural Products, 7(3), 226-235. [Link]

-

Kumar, T. O. S., & Mahadevan, K. (2013). Green synthesis of 2,3,4,9-tetrahydro-1H-carbazoles/ 2,3-dimethylindoles catalyzed by (bmim (BF 4)) ionic liquid in methanol. Semantic Scholar. [Link]

-

Powdrill, M. H., Bernatchez, J. A., & Götte, M. (2010). Inhibitors of the Hepatitis C Virus RNA-Dependent RNA Polymerase NS5B. Viruses, 2(10), 2169–2193. [Link]

-

Wei, Y. et al. (2016). Discovery of Novel Hepatitis C Virus NS5B Polymerase Inhibitors by Combining Random Forest, Multiple e-Pharmacophore Modeling and Docking. PLOS ONE, 11(2), e0148181. [Link]

-

Pürstinger, G., Zisterer, D. M., & Von Laar, T. (2015). Inhibitors of the Hepatitis C Virus Polymerase; Mode of Action and Resistance. Viruses, 7(12), 6593–6609. [Link]

-

Chaudhari, T. Y. et al. (2024). Tetrahydrocarbazoles as potential therapeutic agents: A review of their synthesis and biological activities. Journal of Chemical and Pharmaceutical Research, 16(3), 1-18. [Link]

-

Asadi, M. et al. (2020). Design, synthesis, in vivo and in vitro studies of 1,2,3,4-tetrahydro-9H-carbazole derivatives, highly selective and potent butyrylcholinesterase inhibitors. Medicinal Chemistry Research, 29, 949–961. [Link]

-

Appleby, T. C. et al. (2015). Viral-RNA-dependent-RNA-polymerase-inhibitors. ResearchGate. [Link]

-

Pathania, A. S. et al. (2026). Novel derivatives of tetrahydrocarbazole as NADPH oxidase 2 and 4 inhibitors: in silico , synthesis, and in vitro evaluation. ResearchGate. [Link]

Sources

- 1. Structural and Regulatory Elements of HCV NS5B Polymerase – β-Loop and C-Terminal Tail – Are Required for Activity of Allosteric Thumb Site II Inhibitors | PLOS One [journals.plos.org]

- 2. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 3. NS5B inhibitor - Wikipedia [en.wikipedia.org]

- 4. What are NS5B polymerase inhibitors and how do they work? [synapse.patsnap.com]

- 5. Carbazole Derivatives as Antiviral Agents: An Overview [mdpi.com]

- 6. wjarr.com [wjarr.com]

- 7. Discovery of Novel Hepatitis C Virus NS5B Polymerase Inhibitors by Combining Random Forest, Multiple e-Pharmacophore Modeling and Docking | PLOS One [journals.plos.org]

- 8. researchgate.net [researchgate.net]

- 9. Design and synthesis of 2,3,4,9-tetrahydro-1H-carbazole and 1,2,3,4-tetrahydro-cyclopenta[b]indole derivatives as non-nucleoside inhibitors of hepatitis C virus NS5B RNA-dependent RNA polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Inhibitors of the Hepatitis C Virus RNA-Dependent RNA Polymerase NS5B - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Non-nucleoside analogue inhibitors bind to an allosteric site on HCV NS5B polymerase. Crystal structures and mechanism of inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Non-nucleoside inhibitors binding to hepatitis C virus NS5B polymerase reveal a novel mechanism of inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Inhibitors of the Hepatitis C Virus Polymerase; Mode of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 14. bl831.als.lbl.gov [bl831.als.lbl.gov]

Purification techniques for 2,3,4,9-Tetrahydro-1H-carbazol-7-ol

Topic: Purification Techniques for 2,3,4,9-Tetrahydro-1H-carbazol-7-ol

Audience: Researchers, Scientists, and Drug Development Professionals

Document ID: TCS-PSC-THC-7-OL-V1.0

Welcome to the technical support center for the purification of 2,3,4,9-Tetrahydro-1H-carbazol-7-ol. As Senior Application Scientists, we have compiled this guide based on established chemical principles and troubleshooting experience with related carbazole structures. This document is designed to provide you with in-depth, actionable solutions to common challenges encountered during the purification of this important synthetic intermediate.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

FAQ 1: My crude product is a dark, oily solid. What is the best initial purification strategy?

Answer:

This is a common outcome, particularly with Fischer indole syntheses, which can produce colored polymeric byproducts. Your initial strategy should be guided by the scale of your reaction and the suspected purity of the crude material. The primary choice is between direct recrystallization (if the product is the major component) and column chromatography (for complex mixtures or high purity requirements).

The presence of the hydroxyl group on the carbazole ring makes the target molecule moderately polar. This is a critical factor in selecting your purification method.

To decide on the best path forward, we recommend the following workflow:

Overcoming challenges in the purification of 2,3,4,9-Tetrahydro-1H-carbazol-7-ol

Executive Summary

The purification of 2,3,4,9-Tetrahydro-1H-carbazol-7-ol presents a triad of challenges: regiochemical control (separating the 7-isomer from the 5-isomer), oxidative instability (electron-rich indole moiety), and handling properties (solubility and tar formation). This guide moves beyond standard textbook procedures to address the "process-killing" nuances encountered during scale-up and high-purity isolation.

Module 1: The Regioselectivity Challenge

The Root Cause

When synthesizing 7-HTHC via the Fischer Indole Synthesis using 3-methoxyphenylhydrazine (followed by demethylation) or 3-hydroxyphenylhydrazine , a mixture of regioisomers is inevitable. The hydrazone intermediate can cyclize at two ortho positions relative to the hydrazine nitrogen.

-

Path A (Para to substituent): Yields the 7-substituted isomer (Target).

-

Path B (Ortho to substituent): Yields the 5-substituted isomer (Impurity).

While steric and electronic factors generally favor the 7-isomer (approx. 80:20 to 90:10 ratio), the 5-isomer crystallizes similarly and is difficult to remove.

Visualization: Cyclization Pathways

Figure 1: Bifurcation of the Fischer Indole synthesis mechanism leading to the target 7-isomer and the parasitic 5-isomer.

Troubleshooting Protocol: Isomer Separation

Issue: HPLC shows 5-10% of the 5-isomer co-eluting or crystallizing with the product.

Solution: Fractional Crystallization (Chromatography-Free). The 7-isomer is typically more symmetric and packs better in the crystal lattice than the 5-isomer.

-